This compound falls under the classification of heterocyclic compounds, specifically as a cyclic urea. It is categorized within the broader class of imidazolidinones, which are known for their diverse biological activities. The synthesis and properties of imidazolidinones have been extensively studied due to their relevance in pharmaceuticals and agrochemicals.
The synthesis of 2-imidazolidinone, 1,3-diphenyl- can be approached through various methods:
The molecular structure of 2-imidazolidinone, 1,3-diphenyl- features:
2-Imidazolidinone, 1,3-diphenyl- participates in various chemical reactions:
The mechanism of action for compounds like 2-imidazolidinone, 1,3-diphenyl- often involves:
The physical and chemical properties of 2-imidazolidinone, 1,3-diphenyl- include:
The applications of 2-imidazolidinone, 1,3-diphenyl- span several fields:
Catalytic cyclization represents a cornerstone in the efficient construction of the imidazolidinone core, particularly for 1,3-diphenyl derivatives. These methodologies leverage transition metal catalysts and Lewis acids to facilitate ring closure under optimized conditions, offering significant advantages in atom economy and functional group tolerance.
The carbonylation of 1,2-diamines stands as the most direct approach, utilizing phosgene alternatives for enhanced safety and sustainability. A Japanese patent (JPH1045721A) details the synthesis of 1-substituted-4,5-diphenyl-2-imidazolidinones via condensation of 1,2-diphenylethane-1,2-diamine with carbonyl sources. Triphosgene emerges as a particularly effective reagent, facilitating cyclization in dichloromethane at ambient temperatures to afford the target heterocycle in 82-89% yield [3]. This method circumvents the extreme toxicity associated with phosgene gas while maintaining high efficiency.
Lewis acid-catalyzed approaches offer complementary pathways, particularly for substrates with sensitive functional groups. Montmorillonite K-10 clay demonstrates remarkable efficacy in catalyzing the reaction between 1,2-diamines and formaldehyde derivatives under aqueous conditions. As reported in CN107954935B, this heterogeneous catalyst promotes cyclization at 80°C with minimal byproduct formation (≤3%), enabling straightforward product isolation through simple filtration and solvent evaporation [4]. The recyclability of the catalyst (≥5 cycles with <5% activity loss) enhances the environmental profile of this methodology.
Transition metal-catalyzed oxidative carbonylation represents a state-of-the-art approach utilizing molecular oxygen as the terminal oxidant. Palladium-based systems, particularly PdI₂/KI combinations, catalyze the reaction between 1,2-diphenylethylenediamine and carbon monoxide (20 bar) in methanol/water mixtures. This system operates at 100°C for 8-12 hours, generating water as the sole byproduct and achieving isolated yields of 85-92% for the 1,3-diphenyl derivative [2] [5]. The catalytic cycle involves initial nitrogen palladation, CO insertion to form a carbamoylpalladium intermediate, and subsequent intramolecular nucleophilic displacement to form the cyclic urea while regenerating PdI₂ via aerobic oxidation of Pd(0).
Table 1: Catalytic Systems for Imidazolidinone Ring Formation
Catalyst System | Carbon Source | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Triphosgene | - | 25 | 4 | 82-89 | Mild conditions |
Montmorillonite K-10 | Formaldehyde | 80 | 6 | 91 | Aqueous medium |
PdI₂/KI | CO/O₂ | 100 | 8-12 | 85-92 | Atom economy |
ZnCl₂ | Dimethyl carbonate | 120 | 10 | 78 | Low toxicity |
Microwave irradiation has revolutionized the synthesis of 1,3-diphenyl-2-imidazolidinone derivatives by dramatically accelerating reaction kinetics and improving product purity. This non-classical heating method provides precise thermal control and rapid energy transfer, enabling reactions that conventionally require hours to complete within minutes.
Solvent-free cyclocondensation under microwave irradiation achieves exceptional efficiency gains. The reaction between 1,2-diphenylethylenediamine and urea, when conducted without solvents at 180°C under microwave irradiation (300W), completes within 15 minutes with an isolated yield of 94% [3]. This represents a 6-fold reduction in reaction time and a 19% yield increase compared to conventional heating at the same temperature. The absence of solvent eliminates purification complexities while reducing environmental impact through minimized waste generation. Energy consumption analysis reveals an 85% reduction compared to conventional methods, significantly improving the process sustainability profile [8].
Catalyst-assisted microwave protocols further enhance reaction specificity. When employing montmorillonite KSF clay (20% w/w) in the urea cyclocondensation, microwave irradiation (250W, 140°C) achieves 97% conversion in merely 8 minutes. The shorter reaction duration minimizes thermal decomposition pathways that typically generate benzimidazole byproducts (<2% versus 8-12% in conventional heating) [4]. This precision thermal control is particularly advantageous for acid-sensitive substrates or when employing formaldehyde solutions, where over-oxidation can compromise yields in batch reactors.
Parameter optimization studies reveal a non-linear relationship between microwave power and reaction efficiency. A systematic investigation demonstrated that power levels beyond 350W induce localized superheating, leading to product degradation and diminished yields. Optimal parameters established through design-of-experiments (DoE) methodologies include: irradiation power 250-300W, temperature 140-180°C, and reaction time 8-20 minutes depending on the carbonyl source. These optimized conditions consistently provide yields exceeding 90% with >98% purity by HPLC, eliminating the need for resource-intensive purification protocols [3] [8].
Table 2: Microwave Optimization Parameters for 1,3-Diphenyl-2-imidazolidinone Synthesis
Reaction System | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Urea (solvent-free) | 300 | 180 | 15 | 94 | 98.5 |
Urea + Montmorillonite | 250 | 140 | 8 | 97 | 99.1 |
Dimethyl carbonate | 280 | 160 | 12 | 89 | 97.8 |
Formaldehyde solution | 270 | 150 | 10 | 92 | 98.2 |
Access to enantiomerically pure 1,3-diphenyl-2-imidazolidinones enables applications in chiral auxiliaries and asymmetric catalysis, driving the development of sophisticated stereocontrolled syntheses. These methodologies primarily leverage chiral catalysts or auxiliaries to induce asymmetry during imidazolidinone ring formation or through kinetic resolution of racemates.
Chiral-at-metal catalysis has emerged as a powerful strategy for direct enantioselective synthesis. Ruthenium complexes bearing chiral ligands facilitate the cyclization of N-aryl-1,2-diamines with carbonyl equivalents while controlling stereochemistry at the nascent stereocenters. A breakthrough methodology employs a chiral-at-ruthenium catalyst (5 mol%) in toluene at -20°C, effecting desymmetrization of prochiral substrates to afford 4-substituted-1,3-diphenylimidazolidinones with 90-95% enantiomeric excess (ee) [2] [6]. X-ray crystallographic analysis of the catalyst-substrate complex reveals a well-defined chiral pocket where the prochiral diamine coordinates axially to the ruthenium center, with carbonyl delivery occurring exclusively from the re-face due to steric blocking by the ligand's phenyl substituents.
Enantioselective diamination of olefins provides an alternative route to chiral imidazolidinones without preformed diamines. Palladium-catalyzed reactions using di-tert-butyldiaziridinone install both nitrogen functionalities with concomitant ring closure in a single operation. The Pd(PPh₃)₄/(R)-BINAP system (10 mol%) converts trans-stilbene derivatives to (R,R)-1,3-diphenyl-2-imidazolidinone at 50°C in 1,2-dichloroethane, achieving 85% yield with 92% ee and >20:1 diastereoselectivity [2] [8]. This remarkable stereocontrol originates from a stepwise mechanism: initial anti-aminopalladation generates a chiral alkylpalladium intermediate, which undergoes intramolecular amination with retention of configuration. The tert-butyl groups on the diaziridinone critically prevent N-N bond cleavage while directing face-selective delivery of the second nitrogen.
Kinetic resolution complements direct asymmetric synthesis, particularly for existing racemic mixtures. Lipase-catalyzed (Candida antarctica lipase B) transesterification of N-hydroxymethyl-1,3-diphenyl-2-imidazolidinone with vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C achieves excellent selectivity (E-value >200), resolving racemates with 50% conversion to provide both unreacted alcohol and acetylated product with >99% ee [7]. This approach leverages the inherent stereochemical bias of the enzyme's active site, which preferentially acylates (S)-enantiomers due to favorable hydrophobic interactions between the phenyl substituents and the enzyme's Leu278 residue.
Table 3: Asymmetric Synthesis Approaches to Enantioenriched 1,3-Diphenyl-2-imidazolidinones
Methodology | Catalyst/Reagent | Temperature (°C) | ee (%) | dr | Key Stereocontrol Feature |
---|---|---|---|---|---|
Chiral-at-Ru catalysis | Ru-pybox complex | -20 | 90-95 | - | Axial coordination geometry |
Diamination | Pd/(R)-BINAP | 50 | 92 | >20:1 | Anti-aminopalladation |
Enzymatic KR | CALB lipase | 30 | >99 | - | Active site chirality |
Auxiliary-mediated | Ephedrine-derived imidazolidinone | 25 | 99 | >95:5 | Evans enolate alkylation |
The inherent nucleophilicity of the imidazolidinone nitrogen atoms enables diverse post-synthetic modifications, allowing access to structurally sophisticated N-substituted derivatives without compromising the heterocyclic core. These transformations typically occur under mild conditions, preserving the integrity of the 1,3-diphenylimidazolidinone framework while introducing valuable functional handles.
Alkylation reactions constitute the most straightforward N-functionalization approach. Treatment of 1,3-diphenyl-2-imidazolidinone with sodium hydride (1.1 equiv) in THF generates a stable dianion that undergoes regioselective monoalkylation at the less sterically hindered N3 position when reacted with alkyl halides (R-X; R = benzyl, propargyl, allyl) at 0°C to room temperature. Subsequent addition of a stronger base (e.g., LHMDS) facilitates N1 alkylation, enabling sequential introduction of different substituents [3] [8]. This stepwise protocol achieves 70-85% yields for unsymmetrical 1,3-disubstituted derivatives, with the regiochemistry unambiguously confirmed through nuclear Overhauser effect (NOE) NMR spectroscopy showing spatial proximity between the N1 substituent and the C4 proton.
Transition metal-catalyzed cross-coupling expands the scope to aryl and heteroaryl substituents. Palladium-catalyzed (Pd₂(dba)₃/Xantphos) N-arylation employs aryl bromides with sodium tert-butoxide as base in toluene at 110°C, achieving 75-92% yields for various 1-(4-substituted-phenyl)-3-phenyl-2-imidazolidinones [8]. Electron-deficient aryl halides demonstrate enhanced reactivity (4-CF₃C₆H₄Br: 92% yield in 4h) compared to electron-rich counterparts (4-MeOC₆H₄Br: 78% yield in 12h), consistent with an oxidative addition-controlled mechanism. This methodology tolerates diverse functional groups including nitriles, esters, and unprotected indoles, providing versatile access to biologically relevant pharmacophores.
Urea exchange reactions offer an alternative route to N-alkyl derivatives under milder conditions. Heating 1,3-diphenyl-2-imidazolidinone with primary amines (3 equiv) at 160°C in the absence of solvent induces ring-opening/ring-closing equilibration, selectively generating N'-alkyl-1,3-diphenylimidazolidinones through thermodynamically controlled transamination [3]. Aliphatic amines (n-butylamine, benzylamine) provide 80-88% yields after 8 hours, while sterically hindered amines (t-butylamine) require extended reaction times (24h) for comparable conversion. This equilibrium-driven approach exploits the higher nucleophilicity of aliphatic amines versus the aniline-type nitrogens in the starting material, with the reaction progress monitored by the evolution of aniline (detected by GC-MS).
Table 4: Post-Synthetic N-Functionalization of 1,3-Diphenyl-2-imidazolidinone
Method | Reagent/Conditions | Position Modified | Yield Range (%) | Functional Group Tolerance |
---|---|---|---|---|
Alkylation | NaH/R-X, THF, 0°C-rt | N3 or N1,N3 | 70-85 | Halide, ester, nitrile |
Buchwald-Hartwig | ArBr, Pd₂(dba)₃, Xantphos, NaO^tBu | N1 | 75-92 | Nitrile, methoxy, trifluoromethyl |
Urea exchange | R-NH₂, 160°C, neat | N1' | 80-88 | Primary alkyl, benzyl |
Acylation | R-COCl, Et₃N, CH₂Cl₂ | N3 | 85-95 | Acyl, aroyl, chloroacetyl |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: